molecular formula C12H14N2 B1337245 3-Piperidin-1-ylbenzonitrile CAS No. 175696-74-9

3-Piperidin-1-ylbenzonitrile

Cat. No.: B1337245
CAS No.: 175696-74-9
M. Wt: 186.25 g/mol
InChI Key: IMEMJQTXKKOYGR-UHFFFAOYSA-N
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Description

3-Piperidin-1-ylbenzonitrile is an organic compound with the molecular formula C12H14N2 It consists of a piperidine ring attached to a benzonitrile moiety

Scientific Research Applications

3-Piperidin-1-ylbenzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It serves as a probe or ligand in studies involving receptor binding and enzyme activity.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and other industrial chemicals.

Safety and Hazards

The safety data sheet for 3-Piperidin-1-ylbenzonitrile indicates that in combustion, toxic fumes may form . More detailed safety and hazard information can be found in the safety data sheet .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Piperidin-1-ylbenzonitrile involves the reaction of 3-bromobenzonitrile with piperidine. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-1-ylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The piperidine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides and bases (e.g., potassium carbonate) in solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted piperidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidin-1-ylbenzonitrile
  • 2-Piperidin-1-ylbenzonitrile
  • 3-Pyrrolidin-1-ylbenzonitrile

Uniqueness

3-Piperidin-1-ylbenzonitrile is unique due to the position of the piperidine ring on the benzonitrile moiety, which can influence its reactivity and binding properties. Compared to its isomers, it may exhibit different pharmacological or material properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-piperidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-10-11-5-4-6-12(9-11)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEMJQTXKKOYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427633
Record name 3-piperidin-1-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175696-74-9
Record name 3-piperidin-1-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to a similar manner to that in Reference Example 17, the title compound was synthesized from 3-fluorobenzonitrile and piperidine.
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